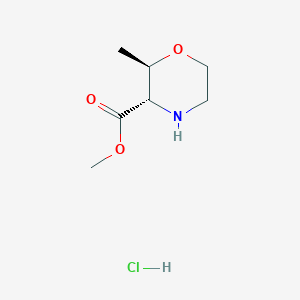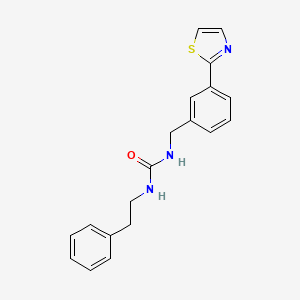
1-Phenethyl-3-(3-(Thiazol-2-yl)benzyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is a synthetic organic compound with potential pharmacological activity. It belongs to the class of urea derivatives and features a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a phenethyl group, a benzyl group, and a thiazole moiety, making it a unique and versatile molecule in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 1-phenethyl-3-(3-(thiazol-2-yl)benzyl)urea, have been found to interact with various biological targets, such as enzymes and receptors, leading to a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to a wide range of biological activities
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can influence their bioavailability
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemische Analyse
Biochemical Properties
Thiazoles, the core structure of this compound, are known to interact with various enzymes, proteins, and other biomolecules . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea in laboratory settings are not yet fully known. Thiazoles are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea vary with different dosages in animal models are not yet fully known. Thiazoles are known to have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is involved in are not yet fully known. Thiazoles are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea within cells and tissues are not yet fully known. Thiazoles are known to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea and any effects on its activity or function are not yet fully known. Thiazoles are known to be directed to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea typically involves the reaction of 3-(thiazol-2-yl)benzylamine with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenethyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenethyl-3-(3-(thiazol-2-yl)phenyl)urea
- 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea
- 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)thiourea
Comparison: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is unique due to its specific substitution pattern and the presence of both phenethyl and benzyl groups. This structural arrangement may confer distinct biological activities and pharmacokinetic properties compared to its analogs. For example, the presence of the thiazole ring in different positions can significantly affect the compound’s binding affinity to its molecular targets .
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSUJNWEKWULPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
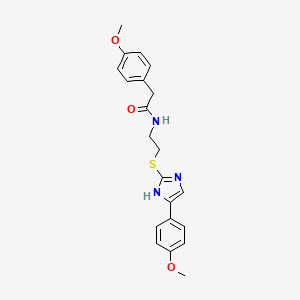
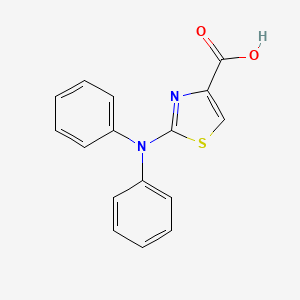
![2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2581654.png)
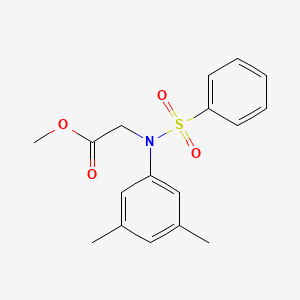
![(E)-3'-methoxy-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2581657.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)
![N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B2581662.png)
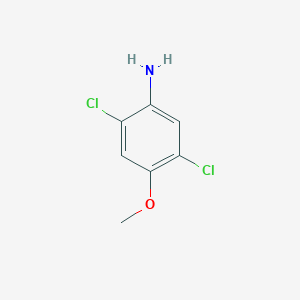
![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)
![3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2581667.png)
![2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2581668.png)
![Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2581669.png)
